molecular formula C8H5ClFNO B6308593 2-Chloromethyl-3-fluoro-phenylisocyanate CAS No. 67191-99-5

2-Chloromethyl-3-fluoro-phenylisocyanate

Cat. No.: B6308593
CAS No.: 67191-99-5
M. Wt: 185.58 g/mol
InChI Key: ZOXDQBMTTJVGCX-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-fluoro-phenylisocyanate is an organic compound with the molecular formula C8H5ClFNO It is a derivative of phenylisocyanate, where the phenyl ring is substituted with a chloromethyl group at the second position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-3-fluoro-phenylisocyanate typically involves the reaction of 2-chloromethyl-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-Chloromethyl-3-fluoroaniline+PhosgeneThis compound+HCl\text{2-Chloromethyl-3-fluoroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Chloromethyl-3-fluoroaniline+Phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to handle phosgene, a highly toxic reagent, is crucial. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3-fluoro-phenylisocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives may undergo such transformations.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Addition Reactions: Amines and alcohols are common nucleophiles, and reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Specific conditions depend on the desired transformation of the derivative compounds.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Azides and Thiocyanates: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloromethyl-3-fluoro-phenylisocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-fluoro-phenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-phenylisocyanate: Lacks the fluorine substitution, which may affect its reactivity and applications.

    3-Fluoro-phenylisocyanate: Lacks the chloromethyl group, resulting in different chemical properties.

    2-Chloromethyl-4-fluoro-phenylisocyanate: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity.

Uniqueness

2-Chloromethyl-3-fluoro-phenylisocyanate is unique due to the presence of both chloromethyl and fluorine substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for selective reactions. These features make it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-3-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-6-7(10)2-1-3-8(6)11-5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXDQBMTTJVGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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